(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone
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Overview
Description
The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone
is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a 4-chlorophenylthio group and a p-tolylmethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, would form the core of the molecule. The 4-chlorophenylthio group and the p-tolylmethanone group would be attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the thio group (-SH) in the 4-chlorophenylthio group could potentially undergo oxidation or substitution reactions .Scientific Research Applications
Antimicrobial Properties
Thiazoles have been extensively studied for their antimicrobial potential. This compound may exhibit antibacterial, antifungal, and antiviral effects. Researchers have synthesized various thiazole derivatives and screened them against microorganisms such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Anticancer Activity
Recent studies have highlighted the antitumor properties of thiazoles. While specific data on this compound are limited, related thiazole derivatives have shown promise as potential anti-cancer agents. Investigating its effects on cancer cell lines could reveal valuable insights .
Neuroprotective Effects
Thiazoles are known for their neuroprotective properties. They may play a role in preserving neuronal health and mitigating neurodegenerative conditions. Further research is needed to explore whether this compound exhibits similar effects .
Analgesic and Anti-Inflammatory Potential
Thiazoles have been investigated as analgesics and anti-inflammatory agents. Their ability to modulate pain perception and reduce inflammation makes them intriguing candidates for drug development .
Antioxidant Activity
Thiazoles may act as antioxidants, protecting cells from oxidative stress. Understanding the antioxidant mechanisms of this compound could contribute to its potential therapeutic applications .
Antimalarial and Antileishmanial Properties
While not directly studied for this compound, pyrazole-bearing molecules (related to thiazoles) have demonstrated antimalarial and antileishmanial activities. Investigating its effects against malaria parasites and Leishmania species could yield valuable insights .
Future Directions
The future research directions for this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the diverse biological activities exhibited by similar compounds, this compound could potentially be a valuable target for future research .
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-4-6-15(7-5-12)19(23)22-14(3)18(13(2)21-22)24-17-10-8-16(20)9-11-17/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFOWYQZJYGWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone |
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